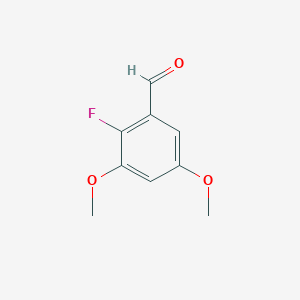
2-Fluoro-3,5-dimethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3,5-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
2-Fluoro-3,5-dimethoxybenzaldehyde serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly useful in creating fluorinated derivatives that exhibit enhanced stability and reactivity.
Pharmaceutical Development
Research indicates that this compound may have potential therapeutic applications. It has been studied for its cytotoxic effects against cancer cell lines, including breast and colon cancer. The mechanism appears to involve disruption of cellular redox homeostasis, which can inhibit cancer cell proliferation .
The compound has shown promising biological activities:
- Antimicrobial Properties : Exhibits efficacy against various bacterial strains and fungi, suggesting potential use as an antifungal and antibacterial agent.
- Anti-inflammatory Effects : Ongoing studies are exploring its role in reducing inflammation in biological systems .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that this compound exhibits significant cytotoxicity against breast and colon cancer cell lines. The mechanism involves redox activity that disrupts cellular antioxidant systems, leading to increased oxidative stress in cancer cells.
Case Study 2: Antimicrobial Efficacy
Research findings indicated that this compound significantly inhibits the growth of Candida albicans and Escherichia coli. These results highlight its potential as a therapeutic agent in treating infections caused by these pathogens.
Data Table: Comparison of Biological Activities
| Property | This compound | Similar Compounds |
|---|---|---|
| Anticancer Activity | Significant cytotoxicity | Varies by compound |
| Antimicrobial Activity | Effective against E. coli | Varies; some compounds effective |
| Mechanism of Action | Redox disruption | Varies; often involves enzyme inhibition |
Propriétés
Formule moléculaire |
C9H9FO3 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
2-fluoro-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H9FO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-5H,1-2H3 |
Clé InChI |
IGSBMXVKCRCQTB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)F)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













